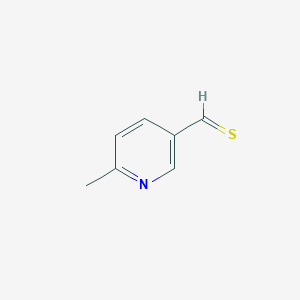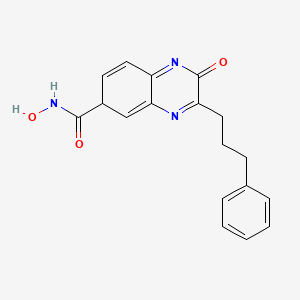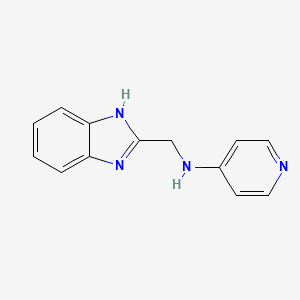
1H-Benzimidazole-2-methanamine, N-4-pyridinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole-2-methanamine, N-4-pyridinyl- typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using halogenating agents or nucleophiles. Common reagents include bromine, chlorine, and various alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-2-methanamine, N-4-pyridinyl- involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- can be compared with other benzimidazole derivatives, such as:
- 1H-Benzimidazole-2-carboxylic acid
- 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine
- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine
These compounds share a similar benzimidazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the pyridine ring in 1H-Benzimidazole-2-methanamine, N-4-pyridinyl- makes it unique and potentially more versatile in its applications.
Eigenschaften
Molekularformel |
C13H12N4 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-ylmethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H12N4/c1-2-4-12-11(3-1)16-13(17-12)9-15-10-5-7-14-8-6-10/h1-8H,9H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
JACFWUYASCKTOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


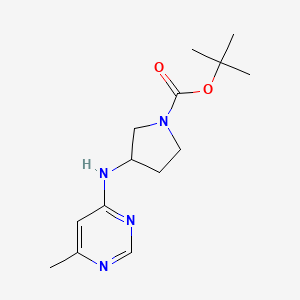

![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)


![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
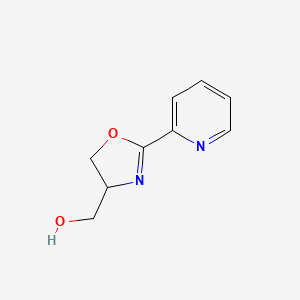
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
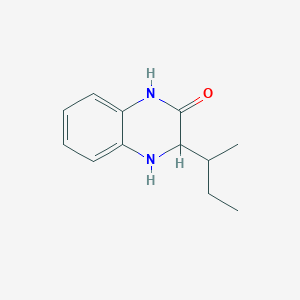
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
